molecular formula C23H28N2O4 B2363254 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-36-8

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2363254
CAS No.: 852136-36-8
M. Wt: 396.487
InChI Key: ZLITYSJYXANUNK-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, also known as TRIMB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TRIMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Potential as Antidiabetic Agents

A study by Nomura et al. (1999) explored derivatives of benzamide, including compounds structurally similar to 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, as potential antidiabetic agents. They found that certain benzamide derivatives demonstrated promise in the treatment of diabetes mellitus (Nomura et al., 1999).

Anti-Inflammatory and Anti-Cancer Properties

Research by Kalsi et al. (1990) and Yılmaz et al. (2015) suggests that compounds with structural similarities to this compound possess anti-inflammatory and anti-cancer properties. These studies found that certain indolyl benzamide derivatives had significant activity against inflammation and specific cancer cell lines (Kalsi et al., 1990), (Yılmaz et al., 2015).

Applications in Neurodegenerative Diseases

A study by Buemi et al. (2013) indicates the potential of indole derivatives in treating neurodegenerative diseases. These compounds demonstrated both antioxidant properties and affinity for NMDA receptors, suggesting their use as neuroprotective agents (Buemi et al., 2013).

Leukotriene Receptor Antagonism

Jacobs et al. (1993, 1994) conducted research on 3-benzyl-5-indolecarboxamides, closely related to the compound , showing their potential as leukotriene receptor antagonists. This property could be relevant in the treatment of conditions like asthma and allergic reactions (Jacobs et al., 1993), (Jacobs et al., 1994).

Antimicrobial and Antioxidant Effects

Baytas et al. (2012) highlighted the antimicrobial and antioxidant effects of certain indole derivatives. Their study suggests that these compounds could be effective in combating microbial infections and oxidative stress (Baytas et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .

Result of Action

The result of the compound’s action is the induction of apoptosis (programmed cell death) in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, the compound can effectively induce cell death in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Additionally, the cellular environment, including the presence of metabolic enzymes and transport proteins, can influence the compound’s efficacy.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-27-20-12-18(13-21(28-6-2)22(20)29-7-3)23(26)24-14-16-8-9-19-17(11-16)10-15(4)25-19/h8-13,25H,5-7,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLITYSJYXANUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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